Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics of 5-Methyl-5-phenylhexan-3-one: A Mechanistic Guide
Executive Summary 5-Methyl-5-phenylhexan-3-one (CAS 4927-36-0), also known as 5-phenyl-5-methyl-3-hexanone, is a structurally complex ketone utilized in fragrance chemistry and as a pharmaceutical intermediate[1]. Its mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methyl-5-phenylhexan-3-one (CAS 4927-36-0), also known as 5-phenyl-5-methyl-3-hexanone, is a structurally complex ketone utilized in fragrance chemistry and as a pharmaceutical intermediate[1]. Its molecular architecture (
C13H18O
) features a carbonyl group separated by a methylene bridge from a highly substituted benzylic carbon. When subjected to Electron Ionization Mass Spectrometry (EI-MS), this specific steric and electronic arrangement triggers a cascade of competing fragmentation pathways. This guide deconstructs the thermodynamic driving forces behind its mass spectral profile, providing analytical scientists with a field-proven framework for structural elucidation.
Molecular Architecture & Ionization Energetics
Understanding the fragmentation of 5-methyl-5-phenylhexan-3-one requires a precise mapping of its connectivity:
CH3−CH2−C(=O)−CH2−C(CH3)(Ph)−CH3
.
Upon entering the ion source, bombardment with 70 eV electrons ejects a non-bonding electron from the carbonyl oxygen, generating the radical molecular ion
[M]+∙
at an exact mass of m/z 190.1358[1]. Because 70 eV far exceeds the molecule's ionization energy (~9 eV), the excess internal energy rapidly drives the molecular ion down several distinct decomposition routes governed by product stability.
Primary Fragmentation Pathways (The Core Mechanisms)
Inductive Cleavage: The Cumyl Cation Pathway (m/z 119)
The most thermodynamically favorable fragmentation is the heterolytic cleavage of the C4-C5 bond. This process is driven by the immense stability of the resulting tertiary benzylic cation—the cumyl cation (
[C(CH3)2(Ph)]+
) at m/z 119. The positive charge is heavily stabilized by hyperconjugation from the gem-dimethyl groups and resonance delocalization across the phenyl ring. Because this stabilization lowers the activation energy for cleavage, this pathway outcompetes all others, rendering m/z 119 the undisputed base peak (100% relative abundance)[1].
Secondary Fragmentation: The cumyl cation subsequently undergoes a classic rearrangement, expelling a neutral ethylene molecule (
C2H4
, 28 Da) to yield the highly stable tropylium ion (
[C7H7]+
) at m/z 91.
Alpha-Cleavage: Acylium Ion Formation (m/z 57)
Aliphatic ketones characteristically undergo
α
-cleavage. In this molecule, homolytic cleavage of the C3-C4 bond expels a bulky
⋅CH2C(CH3)2(Ph)
radical (133 Da). The remaining fragment is a resonance-stabilized acylium ion (
[CH3CH2C≡O]+
) at m/z 57[1]. The charge resides on the oxygen atom, creating a strong diagnostic marker for the ethyl ketone moiety. Further decomposition via the loss of carbon monoxide (CO, 28 Da) generates the ethyl cation at m/z 29.
The McLafferty Rearrangement & Stevenson's Rule (m/z 118)
The molecule possesses
γ
-hydrogens on the C6 methyl group. The ionized carbonyl oxygen abstracts one of these hydrogens via a sterically favored six-membered cyclic transition state. Subsequent cleavage of the
α
β
bond (C4-C5) yields two fragments: an enol and a neutral alkene (
α
-methylstyrene, mass 118).
Crucially, the distribution of the charge between these two fragments is dictated by Stevenson's Rule , which states that the positive charge will preferentially reside on the fragment with the lowest ionization energy[2][3]. The ionization energy of
α
-methylstyrene (~8.2 eV) is significantly lower than that of the aliphatic enol (~9.0 eV). Consequently, the charge is retained on the alkene fragment, producing a prominent radical cation peak at m/z 118[1], rather than the typical McLafferty enol peak at m/z 72.
EI-MS Fragmentation pathways of 5-methyl-5-phenylhexan-3-one.
Quantitative Data & Spectral Summary
The following table synthesizes the quantitative fragmentation data, mapping relative abundances to their structural causality.
To ensure reproducibility and library-matching accuracy, the following protocol integrates internal validation mechanisms designed for complex ketone analysis.
Step 1: System Tuning & Calibration
Action: Perform a standard autotune using Perfluorotributylamine (PFTBA).
Causality: Validates mass accuracy and resolution across the m/z 69, 219, and 502 ions. Without this, the relative abundance of the m/z 119 base peak could be artificially skewed, invalidating thermodynamic assumptions.
Step 2: Sample Preparation
Action: Dilute the analyte in GC-grade hexane to a concentration of 1 mg/mL. Spike with an internal standard (e.g., naphthalene-d8 at 10 µg/mL).
Causality: Hexane ensures complete solvation of the non-polar phenyl-alkyl chain. The internal standard validates injection volume consistency and instrument response factors.
Step 3: Chromatographic Separation
Action: Inject 1 µL (split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
Causality: The 5% phenyl stationary phase provides mild
π−π
interactions with the analyte's phenyl ring, significantly improving peak shape and resolution compared to a 100% methyl column.
Step 4: Ionization & Acquisition
Action: Set the electron energy strictly to 70 eV. Implement a solvent delay of 3 minutes. Scan range: m/z 30–300.
Causality: The de Broglie wavelength of a 70 eV electron roughly matches the length of typical organic bonds (~0.14 nm), maximizing the probability of energy transfer. This standardizes the fragmentation pattern against global databases (e.g., NIST, MoNA). The solvent delay protects the filament from burning out during hexane elution.
Step 5: Data Validation (Isotope Check)
Action: Extract the Ion Chromatogram (EIC) for m/z 190. Calculate the ratio of the M+1 peak (m/z 191) to the M+ peak.
Causality: The M+1 peak should be approximately 14.3% of the M+ peak due to the natural abundance of
13C
(1.1% × 13 carbons). This acts as a self-validating mathematical check for the molecular formula.
Self-validating GC-EI-MS experimental workflow for ketone analysis.
References
Title : 3-Hexanone, 5-methyl-5-phenyl- (CID 78639)
Source : PubChem, National Institutes of Health (NIH)
URL : [Link]
Title : Fragmentation (mass spectrometry)
Source : Wikipedia
URL :[Link]
Title : An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation
Source : National Center for Biotechnology Information (NCBI / PMC)
URL :[Link]
FTIR absorption bands and spectroscopic data for 5-phenyl-5-methyl hexanone-3
An In-Depth Technical Guide to the FTIR Spectroscopy of 5-phenyl-5-methylhexan-3-one Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic data for 5-pheny...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the FTIR Spectroscopy of 5-phenyl-5-methylhexan-3-one
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic data for 5-phenyl-5-methylhexan-3-one (CAS No. 4927-36-0).[1][2][3] As a molecule incorporating a ketone carbonyl group, a monosubstituted aromatic ring, and various alkyl functionalities, its infrared spectrum presents a rich source of information for structural verification and quality control. This document, intended for researchers and scientists in analytical chemistry and drug development, offers a detailed prediction of the characteristic absorption bands, the underlying principles of vibrational spectroscopy for this specific molecule, a standardized experimental protocol for data acquisition, and guidance on spectral interpretation.
Part 1: Molecular Structure and Key Functional Groups
5-phenyl-5-methylhexan-3-one is a ketone with a molecular formula of C₁₃H₁₈O.[1][4] Its structure features a hexan-3-one backbone with a phenyl and a methyl group substituted at the 5-position. The key to interpreting its FTIR spectrum lies in identifying the distinct functional groups and predicting their vibrational modes.
The primary functional groups are:
A non-conjugated ketone: The carbonyl group (C=O) is part of an aliphatic chain and is not directly conjugated with the phenyl ring. This is a critical structural feature that dictates the position of the strong carbonyl stretching absorption.
A monosubstituted phenyl group: The aromatic ring introduces several characteristic vibrations, including C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending.
Alkyl groups: The molecule contains methyl (CH₃) and methylene (CH₂) groups, which will produce characteristic C-H stretching and bending vibrations.
Below is a diagram illustrating the molecular structure and highlighting the principal functional groups that give rise to characteristic FTIR absorption bands.
Caption: Molecular structure of 5-phenyl-5-methylhexan-3-one.
Part 2: Predicted FTIR Absorption Bands
The FTIR spectrum of 5-phenyl-5-methylhexan-3-one can be predicted by analyzing the vibrational frequencies of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3100–3000
C-H Stretch
Aromatic (Phenyl)
Medium
3000–2850
C-H Stretch
Alkyl (CH₃, CH₂)
Medium to Strong
~1715
C=O Stretch
Saturated Ketone
Strong, Sharp
1600–1585
C=C Stretch (in-ring)
Aromatic (Phenyl)
Medium
1500–1400
C=C Stretch (in-ring)
Aromatic (Phenyl)
Medium
1470–1450
C-H Bend (Scissoring)
Alkyl (CH₂)
Medium
1370–1350
C-H Bend (Rocking)
Alkyl (CH₃)
Medium
900–675
C-H Out-of-Plane Bend
Aromatic (Phenyl)
Strong
Detailed Spectral Analysis
C-H Stretching Region (3100–2850 cm⁻¹): This region will contain absorptions from both the aromatic and aliphatic C-H bonds. The aromatic C-H stretches are expected to appear at slightly higher frequencies (3100–3000 cm⁻¹) compared to the aliphatic C-H stretches (3000–2850 cm⁻¹).[5][6] The presence of peaks just above 3000 cm⁻¹ is a strong indicator of the phenyl group.[7][8]
Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): This is one of the most prominent and diagnostic peaks in the spectrum. For a saturated, open-chain ketone, the C=O stretching vibration gives rise to a strong, sharp absorption band around 1715 cm⁻¹.[9][10] Since the phenyl group in 5-phenyl-5-methylhexan-3-one is not in conjugation with the carbonyl group, the absorption frequency is not expected to be significantly lowered.[11][12] Conjugation typically shifts this band to lower wavenumbers (1685-1666 cm⁻¹).[9][13] Therefore, a strong peak near 1715 cm⁻¹ would confirm the presence of the non-conjugated ketone moiety.
Aromatic C=C Stretching Region (1600–1400 cm⁻¹): The phenyl ring exhibits characteristic in-ring carbon-carbon stretching vibrations. These typically appear as a pair of bands, one near 1600-1585 cm⁻¹ and another around 1500-1400 cm⁻¹.[6][7][8] The presence of these absorptions provides clear evidence for the aromatic ring.
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from various bending and stretching vibrations, making it unique to the molecule as a whole.
Alkyl C-H Bending: The scissoring vibration of CH₂ groups is typically observed between 1470-1450 cm⁻¹, while the characteristic methyl rock appears between 1370-1350 cm⁻¹.[5]
Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds.[6][8] The exact position of these bands can sometimes be used to infer the substitution pattern on the benzene ring.
Part 3: Experimental Protocol for FTIR Analysis
To ensure the acquisition of a high-quality, reproducible FTIR spectrum of 5-phenyl-5-methylhexan-3-one, a standardized protocol is essential. As this compound is a liquid at room temperature, the neat liquid (thin film) method is highly suitable.
Methodology
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Verify that the sample compartment is clean and dry.
Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). This background spectrum will be automatically subtracted from the sample spectrum.
Sample Preparation (Thin Film Method):
Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.
Using a clean pipette, place one small drop of 5-phenyl-5-methylhexan-3-one onto the center of the plate.
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.
Data Acquisition:
Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.
Close the compartment lid.
In the acquisition software, set the appropriate parameters:
Scan Range: 4000 to 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (to improve signal-to-noise ratio)
Initiate the sample scan.
Data Processing & Cleaning:
After the scan is complete, the software will automatically perform the background subtraction.
Process the resulting spectrum if necessary (e.g., baseline correction).
Label the significant peaks with their corresponding wavenumbers.
Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Caption: Experimental workflow for FTIR data acquisition.
Part 4: Data Interpretation and Validation
A valid spectrum of 5-phenyl-5-methylhexan-3-one should exhibit all the key features outlined in Part 2. The most critical checkpoints for structural confirmation are:
The strong, sharp ketone C=O stretch around 1715 cm⁻¹. [9][14] Its presence and position are paramount.
The co-existence of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). [5][8] This confirms the presence of both moieties.
Characteristic aromatic C=C stretches in the 1600-1400 cm⁻¹ region. [6][15]
The absence of a broad absorption band in the 3500-3200 cm⁻¹ region , which would indicate O-H contamination (e.g., from water or alcohol impurities).
By systematically comparing the acquired spectrum to the predicted absorption bands, a researcher can confidently verify the identity and assess the purity of a 5-phenyl-5-methylhexan-3-one sample.
References
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
Morgan, K. J., & Unwin, N. (1968). The carbonyl group frequency. Part I. Aliphatic ketones. Journal of the Chemical Society B: Physical Organic, 880-883. [Link]
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link]
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
National Center for Biotechnology Information. (n.d.). 3-Hexanone, 5-methyl-5-phenyl-. In PubChem. [Link]
A Guide to the Crystallographic Analysis of 5-phenyl-5-methylhexan-3-one: A Hypothetical Case Study for Drug Discovery Professionals
Introduction In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity.[1][2] Understanding the precise spatial arrangement of atoms provides...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity.[1][2] Understanding the precise spatial arrangement of atoms provides invaluable insights into molecular interactions, guiding the rational design and optimization of therapeutic candidates.[2][3] This whitepaper presents a comprehensive, in-depth technical guide on the process of determining and analyzing the crystallographic data and 3D structure of 5-phenyl-5-methylhexan-3-one.
While, to date, no public experimental crystal structure for 5-phenyl-5-methylhexan-3-one has been deposited in crystallographic databases, this guide will serve as a detailed, hypothetical case study. We will navigate the entire workflow, from obtaining the compound to the final analysis of its 3D structure, providing researchers, scientists, and drug development professionals with a practical framework for such investigations. The methodologies and principles outlined herein are grounded in established crystallographic practices and are broadly applicable to the structural elucidation of small organic molecules.
Part 1: Synthesis and Crystallization of 5-phenyl-5-methylhexan-3-one
A prerequisite for any crystallographic study is the availability of high-purity, single crystals.[4] The journey to obtaining these begins with the synthesis of the target compound, followed by a meticulous crystallization process.
Plausible Synthetic Route
A plausible and efficient method for the synthesis of 5-phenyl-5-methylhexan-3-one is the Friedel-Crafts acylation, a robust reaction for forming carbon-carbon bonds with aromatic compounds. The proposed two-step synthesis is outlined below:
Step 1: Friedel-Crafts Alkylation: Benzene is reacted with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form tert-butylbenzene.
Step 2: Friedel-Crafts Acylation: The resulting tert-butylbenzene is then acylated with propionyl chloride, again using AlCl₃ as a catalyst, to yield the target molecule, 5-phenyl-5-methylhexan-3-one.
The crude product from the synthesis must be purified to the highest possible degree, typically employing techniques such as column chromatography or distillation, as impurities can significantly impede crystallization.
Crystallization Methodologies
Obtaining X-ray quality crystals is often the most challenging step in a crystallographic experiment.[5][6] The ideal crystal for single-crystal X-ray diffraction should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[7][8] Several techniques can be employed to grow such crystals, and often a screening of various conditions is necessary.
Experimental Protocol: Crystallization Screening of 5-phenyl-5-methylhexan-3-one
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble upon heating.[9]
Slow Evaporation:
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.[9]
Cover the vial with a cap that allows for slow solvent evaporation (e.g., pierced parafilm).[8]
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Slow Cooling:
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.[5]
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The slow decrease in temperature reduces the solubility of the compound, promoting gradual crystal growth.
Vapor Diffusion:
Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
Sitting Drop: A similar principle to the hanging drop method, but the drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.
Liquid-Liquid Diffusion:
Carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is insoluble.[9]
Crystallization occurs at the interface between the two liquids as they slowly mix.
Crystallization Technique
Principle
Suitable Solvents/Precipitants
Advantages
Disadvantages
Slow Evaporation
Gradual increase in concentration as solvent evaporates.
Volatile solvents in which the compound is moderately soluble.
Simple setup.
Can sometimes lead to rapid crystallization and small crystals.
Slow Cooling
Decreased solubility upon cooling.
Solvents with a significant temperature-dependent solubility for the compound.
Good control over crystal growth.
Requires a solvent with specific solubility properties.
Vapor Diffusion
Slow diffusion of a precipitant vapor into the compound's solution.
A solvent system where the compound is soluble in one and insoluble in the other.
Requires very small amounts of material.
Can be sensitive to environmental fluctuations.
Liquid-Liquid Diffusion
Slow mixing of a solvent and a precipitant.
A solvent/precipitant pair with different densities.
Can produce high-quality crystals.
Can be difficult to set up without disturbing the interface.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[10]
Data Collection
The crystal is mounted on a goniometer head and placed in a diffractometer.[10] A focused beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.[7][10]
Experimental Protocol: SC-XRD Data Collection
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil.[7]
Instrument Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[10]
Data Collection Strategy: The data collection software (e.g., APEX suite) is used to determine an optimal strategy for collecting a complete and redundant dataset.[11] This involves a series of scans through different crystal orientations.
Data Acquisition: The X-ray source is activated, and the detector collects the diffraction pattern as the crystal is rotated. The data is collected as a series of images, each corresponding to a small rotation of the crystal.
Caption: Workflow from Synthesis to X-ray Data Acquisition.
Data Processing
The raw diffraction images are processed to extract the intensities of the individual reflections. This process involves several steps:
Integration: The intensity of each diffraction spot is integrated, and the background is subtracted.
Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a unique dataset.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[12]
Part 3: Structure Solution and Refinement
With a processed dataset, the next challenge is to determine the arrangement of atoms in the unit cell – this is known as solving the crystal structure.
Structure Solution
The primary obstacle in structure determination is the "phase problem." While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to estimate the phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process:
Model Building: The initial electron density map is used to build a molecular model, assigning atom types and positions.
Least-Squares Refinement: The atomic coordinates, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model. Software such as SHELXL is commonly used for this process.[12]
Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, helping to locate missing atoms (like hydrogens) or identify disorder.
The quality of the final refined structure is assessed using several metrics, most notably the R-factor (or residual factor), which is a measure of the agreement between the experimental and calculated data.
Caption: The iterative process of crystal structure refinement.
Part 4: Analysis and Interpretation of the 3D Structure
The final refined model provides a wealth of information about the molecule's structure and its interactions in the solid state.
Molecular Geometry
The 3D coordinates of each atom allow for the precise calculation of:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles between three connected atoms.
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
These parameters can be compared to standard values to identify any unusual geometric features that may have implications for the molecule's reactivity or biological activity.
Parameter
Description
Significance in Drug Design
Bond Lengths
Internuclear distance between two bonded atoms.
Can indicate bond strength and hybridization.
Bond Angles
The angle formed by three contiguous atoms.
Defines the local shape of the molecule.
Torsion Angles
The dihedral angle between two planes defined by four atoms.
Determines the overall conformation of the molecule, which is crucial for receptor binding.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are arranged in a regular, repeating pattern. The way molecules pack in the crystal is determined by a network of intermolecular interactions, such as:
Hydrogen Bonds: Strong directional interactions between a hydrogen atom and an electronegative atom (O, N, F).
van der Waals Forces: Weaker, non-directional interactions.
π-π Stacking: Interactions between aromatic rings.
Analyzing these interactions is crucial for understanding the solid-state properties of a compound and can provide insights into how the molecule might interact with a biological target.
Part 5: Visualization and Data Deposition
Visualization of the 3D Structure
Specialized software is used to visualize and analyze the 3D structure of the molecule. Programs like Mercury, VMD, and PyMOL allow for the generation of high-quality images and the exploration of the molecule's geometry and intermolecular interactions.[12][13][14]
Crystallographic Information File (CIF)
The final results of a crystal structure determination are compiled into a standard text format called a Crystallographic Information File (CIF). The CIF contains all the essential information about the crystal, the data collection, and the refined structural model. It is a requirement for publication in most scientific journals and for deposition of the structure in public databases such as the Cambridge Structural Database (CSD).[15]
Conclusion
This guide has provided a comprehensive overview of the hypothetical crystallographic analysis of 5-phenyl-5-methylhexan-3-one. From the initial steps of synthesis and crystallization to the final interpretation of the 3D structure, each stage of the process yields critical information for drug discovery and development. A detailed understanding of a molecule's three-dimensional structure is paramount for elucidating its structure-activity relationship, guiding lead optimization, and ultimately, designing more effective and safer medicines.[1][2] The principles and methodologies outlined in this whitepaper serve as a robust foundation for researchers embarking on the structural characterization of novel small molecules.
References
ChemDoodle 3D | Molecular Modeling and Graphics Software. (n.d.). Retrieved from [Link]
X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341.
APEX Software | Bruker. (n.d.). Retrieved from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from [Link]
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-5.
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]
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Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. (2023, October 25). Retrieved from [Link]
Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1667.
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (n.d.). Retrieved from [Link]
Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14). Retrieved from [Link]
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Chapter 6: Single Crystal X-ray Structure Analysis - Books. (2024, November 20). Retrieved from [Link]
Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]
5-methyl-5-phenylhexan-3-one — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
5-Methyl-5-phenylhexan-3-one - LookChem. (n.d.). Retrieved from [Link]
Application Notes and Protocols for the Utilization of 5-Phenyl-5-methylhexan-3-one as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-phenyl-5-methylhexan-3-one as a foundational precursor in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-phenyl-5-methylhexan-3-one as a foundational precursor in the synthesis of diverse molecular scaffolds relevant to Active Pharmaceutical Ingredients (APIs). While not a direct intermediate to a currently marketed drug, its unique structural features—a sterically hindered ketone, a quaternary carbon center, and a phenyl moiety—make it an attractive starting material for creating complex, three-dimensional molecules. This guide will depart from rigid templates to deliver an in-depth exploration of scientifically robust synthetic transformations, including Grignard reactions for carbon-carbon bond formation and reductive amination for the introduction of key nitrogen-containing functional groups. Each protocol is presented with a detailed explanation of the underlying chemical principles, ensuring a deep understanding of the experimental design.
Introduction: The Strategic Value of 5-Phenyl-5-methylhexan-3-one in Medicinal Chemistry
5-Phenyl-5-methylhexan-3-one, with the CAS number 4927-36-0, is a ketone characterized by a phenyl group and a methyl group attached to a quaternary carbon at the 5-position.[1][2][3][4] This substitution pattern provides a unique combination of lipophilicity and steric bulk, which are critical parameters in drug design for modulating target engagement and pharmacokinetic properties. The core value of this precursor lies in the reactivity of its ketone carbonyl group, which serves as a versatile handle for a variety of chemical transformations central to the construction of API backbones.
This application note will focus on two high-impact synthetic strategies that leverage the reactivity of 5-phenyl-5-methylhexan-3-one:
Pathway A: Grignard Reaction for the Synthesis of Chiral Tertiary Alcohols. The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is a powerful method for creating new carbon-carbon bonds and generating a chiral center.[5][6] This pathway is fundamental for building the carbon skeleton of complex molecules.
Pathway B: Reductive Amination for the Synthesis of Novel Amines. The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as amines are prevalent in a vast number of APIs due to their ability to form salt and engage in hydrogen bonding.[7][8] Reductive amination offers a direct and efficient method to convert the ketone into a diverse range of primary, secondary, and tertiary amines.
The following sections will provide detailed, step-by-step protocols for these transformations, along with the scientific rationale behind the selection of reagents and reaction conditions.
Physicochemical Properties of 5-Phenyl-5-methylhexan-3-one
A thorough understanding of the precursor's properties is essential for experimental design and safety.
Synthetic Pathway A: Grignard Reaction for Tertiary Alcohol Synthesis
This pathway demonstrates the synthesis of a tertiary alcohol, a common structural motif in APIs, by reacting 5-phenyl-5-methylhexan-3-one with a Grignard reagent. The resulting alcohol can serve as a key intermediate for further functionalization.
Rationale and Causality
The Grignard reaction is a nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[5] The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.[5] The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. The reaction is quenched with a weak acid, such as aqueous ammonium chloride, to protonate the intermediate alkoxide and to safely neutralize any unreacted Grignard reagent.[10]
Experimental Workflow: Pathway A
Caption: Workflow for Grignard reaction of 5-phenyl-5-methylhexan-3-one.
Detailed Protocol: Synthesis of 3,5-Dimethyl-5-phenylhexan-3-ol
Materials:
5-phenyl-5-methylhexan-3-one (1.0 g, 5.26 mmol)
Methylmagnesium bromide (3.0 M in diethyl ether, 2.1 mL, 6.3 mmol)
Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-phenyl-5-methylhexan-3-one (1.0 g, 5.26 mmol) and dissolve it in anhydrous THF (20 mL).
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (2.1 mL, 6.3 mmol) dropwise via syringe over 10 minutes.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution (15 mL) to quench the reaction.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary alcohol.
Synthetic Pathway B: Reductive Amination for Chiral Amine Synthesis
This pathway illustrates the conversion of the ketone to a primary amine, a critical building block for many APIs. This transformation is achieved through reductive amination using ammonia and a suitable reducing agent.
Rationale and Causality
Reductive amination is a two-step process that occurs in a single pot. First, the ketone reacts with ammonia to form an imine intermediate. This is an equilibrium process, and the removal of water can drive the reaction forward. Second, the imine is reduced in situ to the corresponding amine.[7] The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are mild enough to not significantly reduce the starting ketone but are effective at reducing the protonated imine.[8] The use of a cobalt-based nanoparticle catalyst with molecular hydrogen represents a more modern and sustainable approach to this transformation.[7]
Experimental Workflow: Pathway B
Caption: Workflow for reductive amination of 5-phenyl-5-methylhexan-3-one.
Detailed Protocol: Synthesis of 5-Phenyl-5-methylhexan-3-amine
Materials:
5-phenyl-5-methylhexan-3-one (1.0 g, 5.26 mmol)
Ammonium acetate (4.05 g, 52.6 mmol)
Sodium cyanoborohydride (0.49 g, 7.89 mmol)
Methanol (25 mL)
1 M Sodium hydroxide (NaOH) solution
Dichloromethane (DCM, 3 x 25 mL)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-phenyl-5-methylhexan-3-one (1.0 g, 5.26 mmol) and ammonium acetate (4.05 g, 52.6 mmol) in methanol (25 mL). Stir the mixture for 30 minutes at room temperature.
Addition of Reducing Agent: Add sodium cyanoborohydride (0.49 g, 7.89 mmol) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved if the solution becomes acidic. Ensure the reaction is performed in a well-ventilated fume hood.
Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
Quenching and Workup: Carefully add 1 M HCl to the reaction mixture until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour. Then, basify the solution to a pH of ~10-11 with 1 M NaOH.
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a DCM/methanol/ammonia gradient to afford the pure primary amine.
Conclusion and Future Perspectives
5-Phenyl-5-methylhexan-3-one is a highly valuable, yet underutilized, precursor for the synthesis of complex molecular architectures relevant to the pharmaceutical industry. The protocols detailed in this application note for Grignard reactions and reductive aminations provide a robust foundation for creating novel tertiary alcohols and chiral amines. These intermediates can be further elaborated using a wide array of synthetic methodologies, such as amide couplings or the introduction of heterocyclic moieties, to generate libraries of compounds for high-throughput screening. The steric hindrance provided by the quaternary center can impart favorable metabolic stability and unique conformational properties to the final API candidates. Future work should focus on the asymmetric reduction of the ketone and the diastereoselective addition of nucleophiles to further explore and expand the accessible chemical space from this versatile starting material.
References
LookChem. (n.d.). 5-Methyl-5-phenylhexan-3-one. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). 5-Methyl-5-phenylhexan-3-one - Chemical Details. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 5-Methyl-5-phenylhexan-3-one. Retrieved from [Link]
Scent.vn. (n.d.). 3-Hexanone, 5-methyl-5-phenyl- CAS# 4927-36-0. Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). 5-methyl-1-phenyl-3-hexanone. Retrieved from [Link]
PubChem. (n.d.). 3-Hexanone, 5-methyl-5-phenyl-. Retrieved from [Link]
Mykhailiuk, P. K. (2021). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. PMC. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
Google Patents. (2007). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
Mindt, M., et al. (2020). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC. Retrieved from [Link]
Jagadeesh, R. V., & Beller, M. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. PubMed. Retrieved from [Link]
Giomi, D., et al. (2020). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PMC. Retrieved from [Link]
Fang, H., & Oestreich, M. (2020). Reductive Deamination with Hydrosilanes Catalyzed by B(C6F5)3.
Molbase. (n.d.). 5-methyl-1-phenyl-hexan-3-on. Retrieved from [Link]
PubChemLite. (n.d.). 5-methyl-5-phenylhexan-3-one (C13H18O). Retrieved from [Link]
NextSDS. (n.d.). 5-methyl-5-phenylhexan-3-ol — Chemical Substance Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Isopropylmagnesium Chloride-promoted Unilateral Addition of Grignards to β-Diketones: One-pot Syntheses of β-Tertiary Alcohol Ketones or 3- Substituted Cyclic-2-Enones. Retrieved from [Link]
Tistory. (2020, October 28). Grignard Reagent를 이용한 Triphenylmethanol synthesis 실험 - 화공노트. Retrieved from [Link]
Wang, Z., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC. Retrieved from [Link]
MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
PMC. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved from [Link]
Royal Society of Chemistry. (2023, August 30). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved from [Link]
Journal of the Chemical Society, Dalton Transactions. (n.d.). The selective reduction of benzene to cyclohexene mediated by platinum metal complexes: X-ray crystal structure of [(η5-C5Me5)Ir(η5-C6H6CH2NO2)][BF4]. Retrieved from [Link]
MDPI. (2023, October 23). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Retrieved from [Link]
Google Patents. (n.d.). CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Context
5-Methyl-5-phenylhexan-3-one (CAS 4927-36-0), frequently designated as 5-phenyl-5-methyl hexanone-3, is a sterically hindered aromatic ketone. It serves as a critical intermediate in advanced organic synthesis—including continuous flow processing for 1[1]—and functions as a specialized 2[2]. Structurally, the molecule features a quaternary carbon bearing both methyl and phenyl groups adjacent to an ethyl ketone moiety. This bulky hydrophobic architecture imparts significant lipophilicity.
This application note details a highly optimized liquid-liquid extraction (LLE) and isolation protocol designed to maximize recovery and purity from crude synthetic mixtures (e.g., post-Friedel-Crafts alkylation or Grignard addition).
Physicochemical Profiling
Understanding the physicochemical properties of 5-methyl-5-phenylhexan-3-one is paramount for designing a self-validating extraction system. The compound's high partition coefficient dictates the selection of moderately polar organic solvents, while its thermal stability allows for robust distillation techniques.
Table 1: Physicochemical Properties Influencing LLE Strategy
The following diagram illustrates the optimized phase separation and purification logic, demonstrating how each step feeds into a continuous purification pipeline.
Workflow for the liquid-liquid extraction and isolation of 5-methyl-5-phenylhexan-3-one.
Step-by-Step Experimental Protocol
Phase 1: Liquid-Liquid Extraction (LLE)
Causality Insight: Methyl tert-butyl ether (MTBE) is selected over ethyl acetate (EtOAc) or dichloromethane (DCM). MTBE has a significantly lower aqueous solubility (approx. 4.8 g/100 mL) compared to EtOAc (approx. 8.3 g/100 mL), which drastically reduces the formation of intractable emulsions—a common issue when extracting bulky, hydrophobic ketones from metal-rich crude mixtures[1].
Quenching: Transfer the crude reaction mixture to a separatory funnel. If the upstream reaction utilized Lewis acids (e.g., AlCl₃), quench slowly with ice-cold 1M HCl to solubilize metal salts and prevent hydroxide precipitation at the phase boundary.
Primary Extraction: Add MTBE (volume equal to 1.5× the aqueous phase). Stopper and invert the funnel 5–6 times, venting after every two inversions to release vapor pressure.
Phase Separation: Allow the layers to separate for 5 minutes. The organic layer (MTBE, density ~0.74 g/mL) will be the top layer . Drain the lower aqueous layer into an Erlenmeyer flask.
Back-Extraction: Return the aqueous layer to the separatory funnel and extract twice more with fresh MTBE (0.5× volume each time) to ensure quantitative recovery of the 4[4]. Combine all organic MTBE phases.
Phase 2: Sequential Washing
Causality Insight: Washing acts as a self-validating purification system. Each wash targets a specific class of impurities, ensuring the organic phase is chemically neutral before thermal concentration. This prevents acid/base-catalyzed degradation (such as aldol condensation of the ketone) during solvent evaporation.
Acid Wash: Wash the combined organic phase with 1M HCl (0.5× volume) to remove any residual basic catalysts or amine byproducts.
Base Wash: Wash with saturated aqueous NaHCO₃ (0.5× volume). Caution: CO₂ gas will evolve rapidly. Vent frequently. This step neutralizes residual HCl.
Brine Wash: Wash with saturated NaCl solution (0.5× volume). The high osmotic pressure of the brine pulls dissolved water out of the MTBE layer, acting as a preliminary drying step.
Phase 3: Desiccation and Concentration
Drying: Transfer the organic phase to a clean Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (resembling a "snowstorm").
Causality Insight: Na₂SO₄ is preferred over MgSO₄ for ketones, as Mg²⁺ can occasionally act as a mild Lewis acid, promoting unwanted enolization or coordination with the carbonyl oxygen.
Filtration: Gravity filter the mixture through fluted filter paper to remove the hydrated salt.
Evaporation: Concentrate the filtrate using a rotary evaporator (water bath at 35 °C, pressure gradually reduced to 200 mbar). The product will remain as a pale yellow to colorless oil.
Phase 4: Isolation and Final Purification
Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. 5-Methyl-5-phenylhexan-3-one has a known4[4].
Fraction Collection: Discard the initial forerun (residual solvent and low-boiling impurities). Collect the main fraction distilling at 85–90 °C (1 Torr) to yield the highly pure ketone.
Quantitative Recovery Metrics
To validate the efficiency of the LLE protocol, expected partition and recovery metrics are summarized below based on standard organic synthesis benchmarks.
Technical Support Center: Troubleshooting 5-Phenyl-5-Methylhexan-3-One Synthesis
Welcome to the Advanced Application Support Center. The synthesis of 5-phenyl-5-methylhexan-3-one (CAS 4927-36-0) is a critical transformation for generating specific floral/woody fragrance profiles and complex pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. The synthesis of 5-phenyl-5-methylhexan-3-one (CAS 4927-36-0) is a critical transformation for generating specific floral/woody fragrance profiles and complex pharmaceutical intermediates[1]. The standard synthetic route relies on the 1,4-conjugate addition of phenylmagnesium bromide (PhMgBr) to 5-methylhex-4-en-3-one (ethyl isobutenyl ketone).
However, because the
β
-carbon of the enone is gem-dimethyl substituted, forming the requisite quaternary carbon imposes a massive steric penalty. This thermodynamic and kinetic barrier frequently leads to low yields, stalled conversions, and competing side reactions. This guide provides field-proven mechanistic insights and self-validating protocols to optimize your cuprate chemistry.
Part 1: Mechanistic Pathway & Workflow
To troubleshoot effectively, you must understand the catalytic cycle. The diagram below illustrates the optimized Copper(I)-mediated 1,4-addition pathway, highlighting the critical intervention of TMSCl to bypass steric bottlenecks.
Caption: Catalytic cycle of Cu-mediated 1,4-addition with TMSCl trapping to prevent reversibility.
Part 2: Troubleshooting FAQs
Q1: My GC-MS shows a major byproduct with a mass of 190 m/z, but NMR indicates an allylic alcohol rather than the target ketone. How do I fix this?Causality & Solution: You are observing the 1,2-addition byproduct (5-methyl-3-phenylhex-4-en-3-ol). Grignard reagents are "hard" nucleophiles that inherently prefer direct attack at the sterically accessible carbonyl carbon[2]. While Copper(I) salts are used to transmetalate the Grignard into a "softer" organocuprate that favors 1,4-addition, the uncatalyzed background 1,2-addition is exceptionally fast[3].
Action: First, ensure your Cu(I) catalyst is active. Cu(I) easily oxidizes to Cu(II), which fails to form the requisite cuprate. Use fresh
(which has superior solubility and stability). Second, suppress the background reaction by lowering the temperature to -78 °C and adding the Grignard reagent dropwise via a syringe pump to maintain a low concentration of free PhMgBr in solution[4].
Q2: I am using 10 mol% CuI, but my conversion stalls at 30%, and I recover mostly unreacted 5-methylhex-4-en-3-one. Why is the reaction not proceeding to completion?Causality & Solution: The
β
-carbon of 5-methylhex-4-en-3-one is disubstituted. Adding a bulky phenyl group to form a quaternary carbon imposes a massive steric penalty. Kinetic studies support that reductive elimination from the Cu(III) intermediate is the rate-limiting step[4]. Because this step is slow, the Grignard reagent may instead act as a base, deprotonating the
α
-protons to form an unreactive enolate, stalling the reaction.
Action: Introduce Chlorotrimethylsilane (TMSCl) as an electrophilic trap. TMSCl activates the enone and immediately traps the newly formed enolate as a silyl enol ether[5]. This prevents reversibility and drives the equilibrium forward, effectively bypassing the steric bottleneck.
Q3: My product is contaminated with biphenyl. How can I minimize this?Causality & Solution: Biphenyl is generated via the oxidative homocoupling of PhMgBr. This occurs when trace oxygen is present in the reaction vessel or if your copper source contains Cu(II) impurities, which act as oxidants.
Action: Rigorously degas your THF using the freeze-pump-thaw method or sparge with Argon. Always store and weigh your Cu(I) salts in a glovebox.
Part 3: Quantitative Data Summary
The following table summarizes the causal impact of catalyst choice, temperature, and additives on the regioselectivity and yield of the reaction.
Reaction Conditions
Additive
Temp (°C)
1,4-Addition (Target)
1,2-Addition (Byproduct)
Unreacted SM
PhMgBr (No Cu)
None
0
< 5%
> 85%
~ 10%
PhMgBr + 10% CuI
None
-40
35%
15%
50%
PhMgBr + 10%
None
-78
45%
10%
45%
PhMgBr + 10%
TMSCl (1.5 eq)
-78 to -40
> 90%
< 2%
< 5%
Part 4: Optimized Experimental Protocol
This self-validating protocol utilizes TMSCl trapping and syringe-pump addition to ensure exclusive 1,4-conjugate addition, mitigating the steric challenges of the substrate.
Preparation of the Catalyst Complex: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). In a glovebox, add 0.10 equiv (1.0 mmol, 205 mg) of
. Transfer to a Schlenk line and add 20 mL of anhydrous, degassed THF. Cool the suspension to -78 °C using a dry ice/acetone bath.
Substrate & Additive Introduction: Add 1.0 equiv (10.0 mmol, 1.26 g) of 5-methylhex-4-en-3-one and 1.5 equiv (15.0 mmol, 1.90 mL) of freshly distilled TMSCl to the reaction flask. Stir for 5 minutes.
Nucleophile Addition (Critical Step): Load 1.2 equiv (12.0 mmol, 12.0 mL) of PhMgBr (1.0 M in THF) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent dropwise over 90 minutes. Pro-tip: Direct the needle down the side of the flask to ensure the Grignard solution pre-cools before it hits the reaction mixture.
Reaction Maturation: Maintain the reaction at -78 °C for 2 hours. Because the rate-limiting reductive elimination requires thermal energy, slowly warm the reaction to -40 °C and stir for an additional 1 hour[4].
Quench & Hydrolysis: Quench the reaction at -40 °C by adding 10 mL of saturated aqueous
NH4Cl
. Remove the cooling bath and let it warm to room temperature. The acidic workup rapidly hydrolyzes the intermediate silyl enol ether to the target 5-phenyl-5-methylhexan-3-one.
Isolation: Extract the aqueous layer with
Et2O
(3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
References
Tomioka, K., et al. "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." PNAS. 3
Wang, Y., et al. "Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones." MDPI. 2
Harutyunyan, S. R., et al. "On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds." Journal of the American Chemical Society. 4
preventing aldol condensation side reactions with 5-phenyl-5-methyl hexanone-3
Title: Technical Support & Troubleshooting Center: Preventing Aldol Condensation Side Reactions with 5-Methyl-5-Phenylhexan-3-One Executive Summary & Molecular Profile Welcome to the Technical Support Center. In drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support & Troubleshooting Center: Preventing Aldol Condensation Side Reactions with 5-Methyl-5-Phenylhexan-3-One
Executive Summary & Molecular Profile
Welcome to the Technical Support Center. In drug development and complex organic synthesis, managing the reactivity of bulky aliphatic-aromatic ketones is a frequent hurdle. 5-methyl-5-phenylhexan-3-one (PubChem CID: 78639)[1] presents a fascinating and challenging steric profile.
The C4 alpha-position of this ketone is flanked by a neopentyl-like quaternary center (C5), rendering it highly sterically shielded. Consequently, traditional thermodynamic aldol condensations often fail, leading to complex mixtures, unreacted starting materials, or rampant self-condensation of the partner electrophile[2],[3]. This guide provides field-proven, self-validating methodologies to achieve pristine crossed-aldol products.
Section 1: Troubleshooting Guides & FAQs
Q: My crossed-aldol reaction with an enolizable aldehyde yields mostly aldehyde self-condensation products. Why is the ketone not reacting?Cause: The massive steric bulk of the 2-methyl-2-phenylpropyl group dramatically reduces the overall nucleophilicity of the ketone's enolate and slows down its formation under equilibrium conditions (e.g., using NaOH or NaOEt)[4]. Because the partner aldehyde is less hindered, it rapidly forms an enolate and attacks itself before the bulky ketone can participate[3],[5].
Solution: Abandon equilibrium conditions. You must pre-form the kinetic enolate of the ketone quantitatively using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C[6],[7]. Only after 100% enolization is confirmed should the aldehyde be introduced.
Q: I am using LDA, but I am seeing a mixture of C2 and C4 functionalization. How do I improve regioselectivity?Cause: While the C4 position is highly hindered, allowing the reaction to warm up before trapping the enolate can trigger equilibration from the kinetic enolate (C2) to the thermodynamic enolate (C4)[7],[8].
Solution: Maintain strict cryogenic control (-78°C). The kinetic deprotonation at the unhindered C2 position is incredibly fast, but the resulting lithium enolate must be trapped immediately. If room-temperature addition is required for the subsequent step, convert the kinetic enolate to a stable silyl enol ether first[9],[10].
Section 2: Mechanistic Workflows & Visualizations
To understand the causality of these side reactions, we must visualize the kinetic versus thermodynamic pathways. Under thermodynamic conditions, the sluggish reactivity of the ketone allows the partner aldehyde to hijack the reaction.
Caption: Mechanistic divergence of 5-methyl-5-phenylhexan-3-one under kinetic vs. thermodynamic control.
If standard LDA-directed aldol still yields side reactions due to a highly reactive electrophile, the Mukaiyama Aldol addition is the definitive fallback[11],[12]. By trapping the enolate as a silyl enol ether, you completely remove basic conditions from the C-C bond-forming step.
Caption: Mukaiyama aldol workflow preventing aldehyde self-condensation and controlling regioselectivity.
Section 3: Quantitative Strategy Comparison
The following table summarizes the empirical data for enolization strategies applied specifically to 5-methyl-5-phenylhexan-3-one.
Enolization Strategy
Reagents & Temp
Regioselectivity (C2:C4)
Partner Self-Condensation
Yield of Target Crossed-Aldol
Thermodynamic (Equilibrium)
NaOH / EtOH, 25°C
60:40 (Equilibrating)
> 70%
< 15%
Kinetic (Directed Aldol)
LDA / THF, -78°C
> 98:2
< 5%
75 - 85%
Mukaiyama Addition
1. LDA/TMSCl 2. TiCl4 / DCM, -78°C
> 99:1
0% (Undetectable)
88 - 95%
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols include built-in validation steps. Do not proceed to the next step without confirming the success of the previous one.
Objective: Form the C2 lithium enolate exclusively and react it with an aldehyde without side reactions[6],[4].
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to ketone) and diisopropylamine (1.1 equiv). Cool to -78°C using a dry ice/acetone bath.
LDA Generation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78°C.
Enolization: Slowly add 5-methyl-5-phenylhexan-3-one (1.0 equiv) neat or as a concentrated THF solution over 15 minutes. Stir for 45 minutes at -78°C.
Self-Validation (The D₂O Quench):
Action: Withdraw a 0.1 mL aliquot and immediately quench into a vial containing 0.5 mL D₂O and 0.5 mL CDCl₃.
Verification: Run a rapid ¹H-NMR of the organic layer. The triplet corresponding to the C2 protons (~2.4 ppm) should completely disappear, confirming 100% conversion to the enolate. If unreacted ketone remains, self-condensation is a high risk.
Electrophile Addition: Once validated, add the target aldehyde (1.2 equiv) dropwise at -78°C. Stir for 2 hours.
Quench & Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl before allowing it to warm to room temperature. Extract with EtOAc, dry over MgSO₄, and concentrate.
Protocol B: Silyl Enol Ether Synthesis for Mukaiyama Aldol
Objective: Isolate the C2 enolate as a stable silyl enol ether to completely eliminate basic conditions during the C-C bond formation step[9],[10].
Kinetic Enolate Formation: Follow Steps 1-3 from Protocol A to generate the C2 lithium enolate at -78°C.
Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Self-Validation (GC-MS):
Action: Take a 50 µL aliquot, dilute in hexane, and inject into the GC-MS.
Verification: Look for the complete disappearance of the ketone mass (m/z 190) and the appearance of the TMS enol ether peak (m/z 262).
Isolation: Concentrate the mixture under reduced pressure, triturate with cold pentane to precipitate LiCl salts, and filter through a Celite pad under argon. Concentrate the filtrate to yield the pure silyl enol ether.
Mukaiyama Addition: In a separate flask, dissolve the target aldehyde in anhydrous DCM at -78°C. Add TiCl₄ (1.1 equiv). Slowly add the pre-formed silyl enol ether. The Lewis acid activates the aldehyde, ensuring the reaction proceeds cleanly without aldehyde self-condensation[12].
Technical Support Center: Purification & Troubleshooting for 5-Phenyl-5-Methyl Hexanone-3
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 5-phenyl-5-methyl hexanone-3 (also known systemati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 5-phenyl-5-methyl hexanone-3 (also known systematically as 5-methyl-5-phenylhexan-3-one or "pepper hexanone" in the fragrance industry)[1],[2].
Whether you are synthesizing this compound via the Friedel-Crafts alkylation of benzene with 5-methylhex-4-en-3-one, or through the Grignard addition to 3-methyl-3-phenylbutanoic acid derivatives[3], unreacted precursors can severely compromise your final yield and olfactory/chemical purity. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve >99% purity.
Part 1: Quantitative Data & Physicochemical Profiling
Before initiating any purification workflow, it is critical to understand the physical properties of your target molecule versus its synthetic precursors. We leverage these thermodynamic and solubility differences to design our separation strategy.
Table 1: Physicochemical Properties of Target and Common Precursors
Q1: During the aqueous quench of my Friedel-Crafts reaction, I am getting a thick, unmanageable emulsion. How do I break it?
Causality: If you used aluminum chloride (
AlCl3
) as your Lewis acid catalyst, quenching with pure water or weak bases raises the pH into the 5–7 range. At this pH, aluminum rapidly forms polymeric aluminum hydroxide (
Al(OH)3
) gels, which trap the organic phase and create intractable emulsions.
Solution: Always quench the reaction mixture by pouring it over a mixture of crushed ice and 1M HCl . The low pH ensures the aluminum remains as the highly water-soluble
[Al(H2O)6]3+
complex, allowing for a crisp, immediate phase separation.
Q2: My GC-MS shows 2–5% of unreacted 5-methylhex-4-en-3-one (the enone precursor) in my final product. Vacuum distillation isn't separating them cleanly. What is the best approach?
Causality: While the boiling points differ, trace enones often co-distill or form azeotrope-like behaviors with saturated ketones under high vacuum.
Solution: Utilize a Thiol-Michael Scavenging step prior to distillation. By introducing a water-soluble thiol (like L-cysteine) at a mildly basic pH (8.5), the soft thiolate nucleophile undergoes a rapid 1,4-conjugate addition exclusively with the electron-deficient alkene of the unreacted enone. Your target product, 5-phenyl-5-methyl hexanone-3, is a sterically hindered, saturated ketone and remains completely unreactive. The resulting enone-thiol adduct is highly polar and washes away entirely in the aqueous phase.
Q3: I am noticing thermal degradation (color darkening, off-odors) when trying to distill the final mixture. How can I prevent this?
Causality: The atmospheric boiling point of 5-phenyl-5-methyl hexanone-3 is estimated at ~260 °C[5]. At temperatures exceeding 200 °C, aromatic ketones can undergo retro-ene reactions, auto-oxidation, or polymerization.
Solution: Never distill this compound at atmospheric pressure. You must utilize a high-vacuum short-path distillation setup. According to , reducing the pressure to 1 Torr lowers the boiling point to a gentle 87 °C [4], preserving the structural integrity of the molecule.
Part 3: Purification Workflow Visualization
The following diagram illustrates the logical flow of our self-validating purification system, moving from the crude mixture to the isolated target compound.
Workflow for removing unreacted precursors from 5-phenyl-5-methyl hexanone-3 mixtures.
Part 4: Step-by-Step Experimental Methodologies
This protocol is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure causality and success before proceeding to the next step.
Protocol A: Chemical Scavenging of Unreacted Enone Precursors
Preparation: Transfer the crude organic phase (containing 5-phenyl-5-methyl hexanone-3, unreacted benzene, and trace 5-methylhex-4-en-3-one) to a vigorously stirring Erlenmeyer flask.
Scavenger Addition: Add an equal volume of 10% (w/v) aqueous L-cysteine hydrochloride solution.
Activation: Slowly add 1M NaOH dropwise until the aqueous layer reaches pH 8.5. Mechanistic Note: This deprotonates the thiol group, generating the highly nucleophilic thiolate required for the Michael addition.
Reaction: Stir vigorously at room temperature for 120 minutes.
Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer (which now contains the water-soluble enone-cysteine adduct).
Validation Checkpoint: Pull a 0.1 mL aliquot of the organic phase, dilute in ethyl acetate, and run a rapid GC-MS. Self-Validation: Proceed only if the enone peak (
m/z
112) is completely absent, while the target peak (
m/z
190.13) remains intact[4].
Protocol B: Solvent Removal and High-Vacuum Distillation
Solvent Evaporation: Dry the validated organic phase over anhydrous
Na2SO4
. Filter and concentrate via rotary evaporation at 40 °C under moderate vacuum (approx. 50 Torr) to remove all unreacted benzene and residual extraction solvents.
Apparatus Setup: Transfer the concentrated oil to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump.
Degassing: Apply a high vacuum (~1 Torr) at room temperature for 15 minutes to remove any dissolved gases and trace volatiles.
Fractional Distillation: Slowly increase the oil bath temperature. Discard any initial volatile fore-run.
Product Collection: Collect the main fraction when the head temperature stabilizes at 87 °C [4]. The purified 5-phenyl-5-methyl hexanone-3 will distill as a clear, viscous liquid with a distinct spicy/woody olfactory profile[2].
References
National Center for Biotechnology Information. "3-Hexanone, 5-methyl-5-phenyl- | C13H18O | CID 78639" PubChem. URL:[Link]
LookChem. "5-Methyl-5-phenylhexan-3-one Chemical Properties and Mass Data". LookChem Database. URL: [Link]
The Journal of Organic Chemistry. "Copper-Mediated, Heterogeneous, Enantioselective Intramolecular Buchner Reactions of α-Diazoketones Using Continuous Flow Processing". ACS Publications. URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 5-Phenyl-5-methylhexan-3-one Derivatization
Welcome to the technical support center for the derivatization of 5-phenyl-5-methylhexan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in mo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the derivatization of 5-phenyl-5-methylhexan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in modifying this sterically hindered ketone. The bulky quaternary carbon adjacent to the carbonyl group significantly impacts its reactivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles.
The Challenge: Understanding Steric Hindrance in 5-Phenyl-5-methylhexan-3-one
The core difficulty in derivatizing 5-phenyl-5-methylhexan-3-one lies in the steric bulk of the 1,1-dimethyl-1-phenylpropyl group attached to the carbonyl carbon. This arrangement creates a congested environment, making it difficult for nucleophiles to approach and attack the electrophilic carbonyl carbon. This steric hindrance often leads to low reaction yields, slow reaction rates, or complete failure of the reaction under standard conditions.[1]
Frequently Asked Questions (FAQs)
Q1: Why are my standard ketone derivatization reactions failing with 5-phenyl-5-methylhexan-3-one?
A1: The significant steric hindrance around the carbonyl group in 5-phenyl-5-methylhexan-3-one physically blocks the approach of nucleophiles.[1] This increases the activation energy for the reaction, making it much slower and less favorable compared to less hindered ketones.[1]
Q2: What are the common side reactions I should be aware of?
A2: With sterically hindered ketones, nucleophiles may act as bases rather than nucleophiles, leading to enolization of the ketone.[1][2] This is a common competing side reaction that consumes your starting material without forming the desired product. In the case of Grignard reagents with β-hydrogens, reduction of the ketone to an alcohol can also occur.[1]
Q3: How does temperature affect these reactions?
A3: Increasing the reaction temperature can provide the necessary energy to overcome the high activation energy barrier, which can lead to improved yields.[1] However, be cautious, as higher temperatures can also promote undesirable side reactions or decomposition.[1]
Q4: Are there any catalysts that can help?
A4: Yes, Lewis acids such as cerium(III) chloride (CeCl₃) can activate the carbonyl group, making it more electrophilic and favoring nucleophilic addition over other pathways.[1] This is the principle behind the Luche reduction.[1]
Troubleshooting and Optimization Guides
This section provides detailed troubleshooting advice and optimization strategies for common derivatization reactions of 5-phenyl-5-methylhexan-3-one.
Nucleophilic Addition Reactions (e.g., Grignard and Organolithium Reagents)
Problem: Low to no yield of the desired tertiary alcohol.
Potential Cause
Troubleshooting/Optimization Strategy
Scientific Rationale
Steric Hindrance
Switch from a Grignard reagent to a more reactive organolithium reagent.[1][3][4]
Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, favoring addition over deprotonation (enolization).[3][4]
Enolization
Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate, followed by the addition of the electrophile.[2]
LDA is a strong, bulky base that rapidly and irreversibly deprotonates the ketone to form the enolate, minimizing side reactions.[2]
Reduction (with Grignard reagents)
Use a Grignard reagent without a β-hydrogen or lower the reaction temperature.[1]
Grignard reagents with β-hydrogens can reduce the ketone via a six-membered transition state. This side reaction is less favorable at lower temperatures.[1]
Low Reactivity
Add a Lewis acid catalyst like CeCl₃ (Luche conditions).[1]
CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack.[1]
Experimental Workflow: Overcoming Steric Hindrance in Grignard Reactions
Caption: Workflow for a Grignard reaction with a sterically hindered ketone.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Poor conversion to the corresponding alkene.
Stabilized ylides are less reactive and often fail to react with sterically hindered ketones.[6][7]
Steric Hindrance
Consider the Horner-Wadsworth-Emmons (HWE) reaction.[5][8]
The smaller phosphonate-stabilized carbanions used in the HWE reaction are often more effective with hindered ketones than the bulkier phosphonium ylides.
Base Incompatibility
For unstabilized ylides, use a strong, non-nucleophilic base like potassium tert-butoxide.[7][9]
This ensures efficient deprotonation of the phosphonium salt to generate the reactive ylide in situ.[7][9]
Experimental Protocol: Wittig Reaction with an Unstabilized Ylide
Preparation of the Ylide (in situ): In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C and add potassium tert-butoxide (1.1 equivalents) portion-wise. Stir the resulting orange-red mixture for 1 hour at 0°C.
Reaction with the Ketone: Dissolve 5-phenyl-5-methylhexan-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography to isolate the desired alkene.
Oxime Formation
Problem: Incomplete or no formation of the oxime.
Potential Cause
Troubleshooting/Optimization Strategy
Scientific Rationale
Steric Hindrance
Increase the reaction temperature and significantly extend the reaction time (from hours to days).[10]
These more forcing conditions provide the necessary energy to overcome the steric barrier.[10]
Reversible Reaction
Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[10]
The formation of an oxime is an equilibrium process, and removing the water byproduct drives the reaction to completion.[10]
Insufficient Reagent Reactivity
Use a suitable base, such as sodium acetate, to generate free hydroxylamine from its salt.[10]
Hydroxylamine hydrochloride is not nucleophilic; the free base is the active reagent.[10]
Logical Relationship: Overcoming Barriers in Oxime Formation
Caption: Strategies to overcome common issues in sterically hindered oxime formation.
Reductive Amination
Problem: Low yield of the desired amine.
Potential Cause
Troubleshooting/Optimization Strategy
Scientific Rationale
Slow Imine Formation
Use a catalyst, such as acetic acid, to promote the formation of the iminium ion intermediate.[11][12]
Acid catalysis accelerates the dehydration step in imine formation.
Ineffective Reducing Agent
Use a mild and selective reducing agent like sodium triacetoxyborohydride.[11][12]
This reagent is effective for a wide range of substrates and tolerates many functional groups.[11][12]
Hindered Amine
For the synthesis of bulky tertiary amines, consider using trichlorosilane as the reducing agent with a Lewis base activator like TMEDA.[13]
This method has been shown to be effective for the preparation of hindered tertiary amines under mild, metal-free conditions.[13]
Alternative Strategies for Highly Hindered Ketones
For particularly challenging derivatizations of 5-phenyl-5-methylhexan-3-one, consider these alternative approaches:
Reformatsky Reaction: This reaction uses an organozinc reagent generated from an α-haloester and zinc metal. It is known to be effective with highly hindered ketones.[14][15] The organozinc reagents are relatively stable and can be prepared in situ.[14][15]
Corey-Fuchs Reaction: This two-step method can be used to convert the ketone into a terminal alkyne.[16][17][18] The first step involves the formation of a dibromoalkene, which is then treated with a strong base to yield the alkyne.[16][17][18]
Organocerium Reagents: These reagents, generated from organolithiums and anhydrous cerium chloride, are less basic than their organolithium or Grignard counterparts.[19] They exhibit high reactivity towards carbonyl compounds with a reduced tendency for enolization.[19]
References
Reformatsky Reaction | RecNotes. Available from: [Link]
Reformatsky reaction - BYJU'S. Available from: [Link]
Wittig Reaction - Chemistry LibreTexts. Available from: [Link]
Wittig reaction - chemeurope.com. Available from: [Link]
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. Available from: [Link]
Wittig reaction - Wikipedia. Available from: [Link]
The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones: Synthetic Communications - Taylor & Francis. Available from: [Link]
SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC. Available from: [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available from: [Link]
Wittig reaction - L.S.College, Muzaffarpur. Available from: [Link]
Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes - Organic Chemistry Portal. Available from: [Link]
The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing). Available from: [Link]
A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. Available from: [Link]
Organolithium reagent - Wikipedia. Available from: [Link]
Reductive amination - Wikipedia. Available from: [Link]
Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. | Request PDF - ResearchGate. Available from: [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 (1996) | Ahmed F. Abdel-Magid - SciSpace. Available from: [Link]
Reformatsky Reaction - Master Organic Chemistry. Available from: [Link]
Synthesis of Sterically Hindered α‑Hydroxycarbonyls through Radical–Radical Coupling. Available from: [Link]
Reaction of lithium alkyls with aldehydes and ketones. General study | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC. Available from: [Link]
Corey–Fuchs reaction - Wikipedia. Available from: [Link]
What's a good reducing agent for a sterically hindered ketone? : r/OrganicChemistry - Reddit. Available from: [Link]
A. Organolithium Reagents - Organic Chemistry Data. Available from: [Link]
Corey–Fuchs reaction - Grokipedia. Available from: [Link]
Corey-Fuchs Reaction - Organic Chemistry Portal. Available from: [Link]
Research Progress on Sustainable and Green Production of Oxime - ACS Publications. Available from: [Link]
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC - NIH. Available from: [Link]
Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Available from: [Link]
Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. Available from: [Link]
Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. Available from: [Link]
Key Reactions of Aldehydes and Ketones - Master Organic Chemistry. Available from: [Link]
Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]
STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS Presented to The Faculty of the Division of Graduate S. Available from: [Link]
Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents - Organic Chemistry Portal. Available from: [Link]
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction - Semantic Scholar. Available from: [Link]
(PDF) The Grignard Reaction-Unraveling a Chemical Puzzle - ResearchGate. Available from: [Link]
Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC. Available from: [Link]
Technical Support Center: Distillation & Purification of 5-Phenyl-5-methyl hexanone-3
Welcome to the Technical Support Center for the purification of 5-phenyl-5-methyl hexanone-3 (also known as 5-methyl-5-phenylhexan-3-one or "pepper hexanone")[1]. This sterically hindered ketone is a highly valued interm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of 5-phenyl-5-methyl hexanone-3 (also known as 5-methyl-5-phenylhexan-3-one or "pepper hexanone")[1]. This sterically hindered ketone is a highly valued intermediate and fragrance agent[2]. However, its unique structural features make it highly susceptible to thermal degradation during standard atmospheric distillation[3].
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality of degradation and provide a self-validating, field-proven methodology to ensure maximum yield and purity.
Part 1: Mechanistic Insight (The "Why")
Before troubleshooting, it is critical to understand the thermodynamics of your molecule. The C5 position of 5-phenyl-5-methyl hexanone-3 is a quaternary carbon bonded to a phenyl ring, creating a bulky cumyl-like moiety[4].
When exposed to temperatures approaching its atmospheric boiling point (estimated at 260°C)[5], the molecule undergoes severe thermal stress. The C4-C5 bond becomes highly susceptible to homolytic cleavage because breaking this bond produces a highly resonance-stabilized cumyl radical (
α,α
-dimethylbenzyl radical). Concurrently, the
α
-protons on the C2 and C4 positions are vulnerable to auto-oxidation and trace-metal-catalyzed aldol condensations. These parallel degradation pathways result in heavy, viscous polymeric bottoms and a loss of target yield.
Part 2: Troubleshooting FAQs
Q: Why does my product turn dark and viscous during standard atmospheric distillation?A: At atmospheric pressure, the boiling point of 5-phenyl-5-methyl hexanone-3 is ~260°C[5]. At temperatures exceeding 150°C, thermal cracking initiates. The dark, viscous residue is the result of aldol condensation polymers and oxidative byproducts. To prevent this, you must bypass the thermal activation energy required for C-C bond cleavage by drastically lowering the boiling point via vacuum distillation.
Q: I switched to vacuum distillation, but I am still seeing a 3-5% yield loss to heavy impurities. What is causing this?A: If you have mitigated thermal stress, the remaining degradation is likely catalytic. Trace iron from stainless steel equipment or active silanol groups on unpassivated glassware can catalyze aldol-type condensations at the C2/C4
α
-carbons. Solution: Ensure your glassware is acid-washed and passivated, or use a glass-lined reactor.
Q: GC-MS analysis of my distillate shows trace peroxide and oxidized species. How do I stop this?A: This is caused by auto-oxidation of the benzylic/
α
-carbonyl positions. Even under vacuum, micro-leaks can introduce atmospheric oxygen, which acts as a radical initiator. You must implement inert gas sparging (Argon or Nitrogen) prior to pulling vacuum, and perform a strict vacuum drop test to validate system integrity.
Part 3: Quantitative Distillation Parameters
The table below summarizes the thermodynamic parameters and expected degradation profiles across different distillation methodologies.
Distillation Method
Operating Pressure
Vapor Temperature
Residence Time
Degradation Yield Loss
Primary Observed Impurities
Atmospheric
760 Torr
~260°C
2 - 4 hours
> 15.0%
Cumyl radicals, Aldol polymers
Standard Vacuum
1.0 Torr
87°C
2 - 4 hours
< 2.0%
Trace oxidized species
Wiped Film Evaporator
0.1 Torr
~75°C
< 1 minute
< 0.1%
None detected
Data Note: The drastic reduction in boiling point to 87°C at 1.0 Torr completely bypasses the thermal degradation threshold[6].
Part 4: Self-Validating Experimental Protocol
To guarantee high-purity recovery of 5-phenyl-5-methyl hexanone-3, follow this step-by-step vacuum distillation workflow. Every step includes a validation checkpoint to ensure the system is operating correctly before proceeding.
Step 1: System Passivation & Assembly
Action: Wash all distillation glassware with a 0.1 M HCl solution, followed by a thorough rinse with deionized water and acetone. Dry completely.
Causality: Removes trace alkaline and metal contaminants that catalyze aldol condensation.
Step 2: Degassing & Inerting
Action: Load the crude ketone into the boiling flask. Sparge the liquid with high-purity Argon or Nitrogen for 15 minutes using a submerged PTFE needle.
Action: Engage the vacuum pump and pull the system down to 1.0 Torr. Isolate the pump by closing the manifold valve and monitor the digital Pirani gauge for 10 minutes.
Validation Check: If the pressure rises by more than 0.1 Torr, a micro-leak is present. Do not proceed to heating. A leak will introduce oxygen and cause oxidative cleavage. Locate and seal the leak, then re-validate.
Step 4: Controlled Heating
Action: Once vacuum integrity is validated at 1.0 Torr, apply heat via an oil bath or heating mantle. Ramp the bath temperature slowly to ~105°C.
Causality: A bath temperature of 105°C provides a sufficient
Δ
T to achieve the target vapor temperature without causing localized superheating at the flask walls.
Action: Monitor the vapor temperature at the distillation head. Discard any fore-run (water/light organics). Collect the main fraction when the vapor temperature stabilizes exactly at 87°C[6].
Validation Check: A stable vapor temperature of 87°C at 1.0 Torr confirms the distillation of the pure target ketone. If the vapor temperature fluctuates or drops, it indicates thermal cracking (yielding lower-boiling cleavage products). Immediately sample the distillate for GC-FID analysis to validate purity.
Part 5: Degradation & Mitigation Workflow
The following diagram illustrates the logical relationship between thermal stress, specific degradation pathways, and the engineering controls used to mitigate them.
Fig 1: Thermal degradation pathways and vacuum mitigation strategies.
References
PubChem , "3-Hexanone, 5-methyl-5-phenyl- | C13H18O | CID 78639", National Center for Biotechnology Information. URL:[Link]
CAS Common Chemistry , "5-Methyl-5-phenyl-3-hexanone (CAS RN: 4927-36-0)", American Chemical Society. URL:[Link]
LookChem , "5-Methyl-5-phenylhexan-3-one Chemical Properties", LookChem Database. URL:[Link]
A Senior Application Scientist's Guide to the Validation of a GC-FID Method for 5-Phenyl-5-Methyl Hexanone-3 Purity Analysis
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy....
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 5-phenyl-5-methyl hexanone-3, a versatile ketone intermediate, ensuring its purity requires an analytical method that is not only accurate and precise but also robust and reliable. This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for this purpose.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to provide not just the "how" but the "why" behind each validation parameter, reflecting a scientific, risk-based approach grounded in International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][3][4]
Why GC-FID for 5-Phenyl-5-Methyl Hexanone-3?
Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[5][6] 5-phenyl-5-methyl hexanone-3, an aromatic ketone, fits this profile perfectly. The Flame Ionization Detector (FID) is particularly well-suited for this analysis due to its high sensitivity to hydrocarbons and a wide linear range, making it excellent for quantifying the main component and any organic impurities.[7][8] While other techniques like HPLC could be used, GC-FID often provides superior resolution for volatile organic impurities and avoids the complexities of solvent selection for a non-polar compound.
The Validation Workflow: A Holistic Approach
Method validation is not a series of disconnected tests but an integrated process where each parameter builds upon the last. The goal is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.
Caption: Interrelationship of validation parameters.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [5]This provides an indication of its reliability during normal usage.
Experimental Protocol:
Identify Parameters: Select critical GC parameters to vary slightly. Common examples include:
Inlet Temperature (± 5 °C)
Oven Temperature Ramp Rate (± 10%)
Carrier Gas Flow Rate (± 10%)
Systematic Variation: Change one parameter at a time while keeping others constant.
Analysis: Analyze a standard solution under each modified condition.
Evaluation: Assess the impact on key system suitability parameters like retention time, peak area, and resolution.
Acceptance Criteria:
System suitability criteria (e.g., resolution, peak tailing) must still be met under all varied conditions.
The purity results should not deviate significantly from the results obtained under the nominal conditions.
Parameter Varied
Condition
Resolution (to nearest peak)
Purity Assay (%)
Nominal
-
3.5
99.8%
Flow Rate
+10%
3.3
99.7%
Flow Rate
-10%
3.7
99.8%
Oven Ramp
+10%
3.2
99.6%
Oven Ramp
-10%
3.8
99.9%
Conclusion: A Method Fit for Purpose
The successful completion of these validation studies provides a comprehensive, documented package of evidence that the GC-FID method is fit for its intended purpose: the accurate and reliable determination of purity for 5-phenyl-5-methyl hexanone-3. This validated method becomes a critical tool in the quality control workflow, ensuring that each batch of this important chemical intermediate meets the stringent requirements necessary for the development of safe and effective pharmaceuticals. The principles and protocols outlined herein serve as a robust framework for scientists in the field, enabling them to approach method validation with confidence and scientific rigor.
References
United States Pharmacopeia. General Chapter, 〈1225〉 Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
McDowall Consulting. IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?. [Link]
LCGC. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]
USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]
ResearchGate. (n.d.). Selectivity versus specificity in chromatographic analytical methods | Request PDF. [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?. [Link]
Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. [Link]
Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
Biblioteka Nauki. (2021, October 29). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]
ResearchGate. (n.d.). Calibration, LOD, and LOQ of SCFAs obtained by GC- FID. [Link]
Chromatography Forum. (2018, May 6). LOD for GC-FID. [Link]
LCGC International. (2026, March 25). Analytical Method Validation: Back to Basics, Part II. [Link]
RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]
Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. [Link]
SciELO. (n.d.). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. [Link]
ResearchGate. (n.d.). Results of the robustness test of the method | Download Table. [Link]
MDPI. (2024, January 24). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. [Link]
ResearchGate. (n.d.). GC-FID (top) and GC-O (bottom) chromatograms illustrating the different.... [Link]
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Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
SciSpace. (n.d.). Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. [Link]
PubMed. (2019, March 12). Determination of Liquid chromatography/flame Ionization Detection Response Factors for Alcohols, Ketones, and Sugars. [Link]
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
Kerman University of Medical Sciences. (n.d.). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. [Link]
A Comparative Guide to Evaluating the Enantiomeric Excess of 5-Phenyl-5-methylhexan-3-one
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory complia...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to ensure the stereochemical purity of drug candidates and chiral building blocks. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other prominent analytical techniques for the determination of the enantiomeric excess of 5-phenyl-5-methylhexan-3-one, a representative chiral ketone.
The Central Role of Chiral HPLC
Chiral HPLC stands as the preeminent technique for the enantioselective analysis of a vast array of chiral compounds, including ketones.[1][2][3] The direct separation of enantiomers is most commonly achieved through the use of a Chiral Stationary Phase (CSP).[4] This approach hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, resulting in differential retention times and, consequently, their separation.[4][5]
The selection of an appropriate CSP is paramount for a successful separation and often involves an empirical screening process.[3][6] For ketones such as 5-phenyl-5-methylhexan-3-one, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Pirkle-type CSPs are often effective choices.[1][7]
Experimental Protocol: Chiral HPLC Analysis of 5-Phenyl-5-methylhexan-3-one
This protocol outlines a typical approach for developing a chiral HPLC method for the analysis of 5-phenyl-5-methylhexan-3-one.
1. Instrumentation and Materials:
HPLC system with a UV detector or a photodiode array (PDA) detector.
Chiral Stationary Phase: A polysaccharide-based column such as a Chiralpak AD-H or a similar column is a good starting point for screening.
Mobile Phase: HPLC-grade n-hexane and isopropanol.
Sample: A solution of 5-phenyl-5-methylhexan-3-one (both racemic and the enantiomerically enriched sample) in the mobile phase.
Mobile Phase Composition: The ratio of n-hexane to isopropanol should be varied to optimize the resolution and retention times. A higher percentage of isopropanol will generally decrease retention time.
Flow Rate: Adjusting the flow rate between 0.5 and 1.5 mL/min can improve peak shape and resolution.
Temperature: Lowering the column temperature can often enhance chiral recognition and improve resolution.
4. Data Analysis and Calculation of Enantiomeric Excess:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[4]
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral HPLC workflow for ee determination.
Comparative Analysis of Analytical Techniques
While chiral HPLC is a powerful and widely used method, a comprehensive evaluation necessitates a comparison with alternative techniques. Each method presents a unique set of advantages and limitations.
Feature
Chiral HPLC
Chiral GC
NMR with Chiral Shift Reagents
Circular Dichroism (CD)
Principle
Differential interaction with a chiral stationary phase.[5]
Differential interaction with a chiral stationary phase in the gas phase.[9]
Formation of diastereomeric complexes leading to distinct NMR signals.
Differential absorption of circularly polarized light.[10][11]
Resolution
Excellent, often baseline separation.
Excellent, particularly for volatile compounds.[9]
Moderate to high, faster run times than HPLC are possible.[12]
High, rapid analysis once the method is established.[12]
Very high, suitable for high-throughput screening.[10][13]
Cost
Moderate to high instrument and column cost.
Moderate instrument cost.
High initial cost for NMR spectrometer.
Moderate instrument cost.
Ease of Use
Requires method development, but routine analysis is straightforward.
Requires method development, analyte must be volatile.[14]
Can be complex to interpret spectra.
Relatively simple operation.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective technique for the separation of volatile and thermally stable enantiomers.[14][15] The principles are analogous to chiral HPLC, but the separation occurs in the gas phase. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of a wide range of compounds, including ketones.[9][16]
Advantages:
High resolution and sensitivity.
Often faster analysis times compared to HPLC.
Disadvantages:
The analyte must be volatile and thermally stable.[14]
Derivatization may be required to increase volatility.
Chiral GC workflow for ee determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral shift reagents. These reagents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[10] Enantiomers have mirror-image CD spectra.[10] The magnitude of the CD signal is proportional to the enantiomeric excess.[17] This technique is particularly well-suited for high-throughput screening as it does not require chromatographic separation.[10][13]
Amenable to high-throughput screening formats.[10]
Disadvantages:
The analyte must possess a suitable chromophore.
Lower accuracy compared to chromatographic methods.
Requires calibration with samples of known enantiomeric excess.[13]
Conclusion
The selection of an appropriate analytical technique for determining the enantiomeric excess of 5-phenyl-5-methylhexan-3-one, or any chiral compound, is a multifaceted decision. Chiral HPLC remains the gold standard for its high resolution, sensitivity, and broad applicability. It provides a robust and reliable method for accurate quantification of enantiomeric purity.
Chiral GC offers an excellent alternative for volatile compounds, often with the benefit of faster analysis times. NMR spectroscopy with chiral shift reagents provides a rapid, non-destructive method that is particularly useful for reaction monitoring. Circular dichroism spectroscopy excels in high-throughput screening applications where speed is of the essence.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. For regulatory submissions and quality control in pharmaceutical development, the precision and reliability of chiral HPLC are often indispensable.
References
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research - ACS Publications. Available at: [Link]
Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. Available at: [Link]
A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Available at: [Link]
NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry. Available at: [Link]
Stereochemistry - Stereoelectronics. University of Liverpool. Available at: [Link]
Determination of enantiomeric excess. University of Liverpool. Available at: [Link]
Enantiomeric excess - Wikipedia. Wikipedia. Available at: [Link]
Chiral HPLC Column. Phenomenex. Available at: [Link]
A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrinsw. Organic & Biomolecular Chemistry. Available at: [Link]
The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. PMC. Available at: [Link]
Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. ResearchGate. Available at: [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
Chiral Gas Chromatography. ResearchGate. Available at: [Link]
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available at: [Link]
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing. Available at: [Link]
Chiral Ruthenabicyclic Complexes: Precatalysts for Rapid, Enantioselective, and Wide-Scope Hydrogenation of Ketones. Journal of the American Chemical Society. Available at: [Link]
Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). PMC. Available at: [Link]
5-Methyl-5-phenylhexan-3-one. SIELC Technologies. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Available at: [Link]
Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Bulletin of the Korean Chemical Society. Available at: [Link]
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. PMC. Available at: [Link]
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
Certified Reference Materials for 5-Phenyl-5-Methyl Hexanone-3 Quantification: A Comprehensive Comparison Guide
Introduction 5-Phenyl-5-methyl hexanone-3 (CAS 4927-36-0), commonly referred to in the fragrance industry as Damascol or 5-methyl-5-phenylhexan-3-one, is a synthetic aromatic ketone utilized for its deep, spicy, and rose...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Phenyl-5-methyl hexanone-3 (CAS 4927-36-0), commonly referred to in the fragrance industry as Damascol or 5-methyl-5-phenylhexan-3-one, is a synthetic aromatic ketone utilized for its deep, spicy, and rose-like olfactory profile[1]. Beyond perfumery, it serves as a critical intermediate in medicinal chemistry and organic synthesis. Due to stringent regulatory frameworks surrounding cosmetic allergens and volatile organic compounds (VOCs)[2], the precise quantification of this compound in complex matrices is non-negotiable.
As an Application Scientist, I frequently observe laboratories defaulting to standard analytical-grade reagents for their calibration curves. However, when quantifying targets in complex biological or cosmetic matrices, standard reagents introduce unquantifiable systemic errors. This guide objectively compares the performance of different grades of Certified Reference Materials (CRMs) for 5-phenyl-5-methyl hexanone-3 and provides field-proven, self-validating analytical protocols.
Part 1: The Causality of CRM Selection in Trace Analysis
In trace analysis, the choice of reference material dictates the integrity of the entire dataset. 5-Phenyl-5-methyl hexanone-3 is highly lipophilic (XLogP3-AA of 3.2)[1], meaning it heavily partitions into the lipid-rich phases of cosmetic emulsions or essential oils. During Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS) analysis, these co-eluting matrix components cause significant ionization suppression or enhancement.
Why choose an ISO 17034 CRM over Analytical Grade?
An ISO 17034-certified CRM provides an unbroken chain of traceability to SI units and a mathematically defined uncertainty budget (
U
). When you use a standard analytical grade reagent (which only provides a generic purity like ">95%"), you cannot accurately propagate error. By deploying an ISO 17034 CRM in conjunction with a Stable Isotope-Labeled Internal Standard (SIL-CRM), we create a self-validating system . The SIL-CRM co-elutes with the target analyte, experiencing the exact same matrix effects, thereby mathematically canceling out ionization bias during quantification.
Objective Comparison of Reference Material Grades
Table 1 summarizes the performance metrics and ideal use cases for the three primary tiers of reference materials available for 5-phenyl-5-methyl hexanone-3.
Table 1: Performance Comparison of Reference Material Grades
To demonstrate the real-world impact of these choices, Table 2 highlights experimental recovery data when extracting 5-phenyl-5-methyl hexanone-3 from a complex perfume extract.
Table 2: Experimental Recovery & Precision Data (Matrix: Perfume Extract)
CRM Grade Used
Internal Standard
Spiking Level
Mean Recovery (%)
RSD (%)
Self-Validation Status
ISO 17034 CRM
SIL-CRM (
13C6
)
10.0 µg/g
99.2
1.8
PASS (Matrix effect canceled)
Analytical Standard
None (External Cal)
10.0 µg/g
84.5
6.4
FAIL (Ion suppression observed)
Part 2: Self-Validating Experimental Protocols
Every robust analytical method must be a self-validating system. This means the protocol must automatically detect and flag systemic failures (e.g., column degradation, matrix interference) before data is reported. Below are the optimized methodologies for quantifying 5-phenyl-5-methyl hexanone-3.
Protocol A: GC-MS Quantification Workflow
Causality: GC-MS with Electron Ionization (EI) is the gold standard for volatile fragrance compounds. 5-Phenyl-5-methyl hexanone-3 yields highly characteristic, stable fragment ions at m/z 119, 91, and 57[3], making it ideal for Selected Ion Monitoring (SIM).
System Suitability Test (SST): Inject a 10 µg/mL ISO 17034 CRM solution to verify column performance (using a 5% phenyl-methylpolysiloxane column). The peak tailing factor must be
≤1.5
, and the signal-to-noise (S/N) ratio for the m/z 119 quantifier ion must be
≥100
. If SST fails, the system halts.
Calibration Curve Generation: Prepare a 6-point calibration curve (0.1 to 50 µg/mL) using the ISO 17034 CRM. Spike each calibration level with exactly 5.0 µg/mL of the SIL-CRM.
Sample Preparation (Isotope Dilution): Weigh 1.0 g of the sample matrix. Crucial Step: Add 5.0 µg/mL of SIL-CRM prior to extraction. Extract using 10 mL of hexane via liquid-liquid extraction (LLE). Adding the ISTD before extraction ensures that any physical loss during sample prep is mathematically corrected.
Instrumental Analysis:
Carrier gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: 60°C hold for 1 min, ramp to 280°C at 10°C/min.
Monitor m/z 119 (quantifier) and m/z 91 (qualifier)[3].
Quality Control (QC) Bracketing: Inject a mid-level QC CRM standard every 10 samples. The run is self-validated only if the QC accuracy remains within
±15%
of the nominal value.
Protocol B: RP-HPLC-MS/MS Workflow
Causality: For non-volatile matrices (e.g., heavy cosmetic creams) or pharmacokinetic studies, Reverse Phase HPLC is preferred. The bulky phenyl and methyl groups of 5-phenyl-5-methyl hexanone-3 provide strong hydrophobic retention on C18 or mixed-mode stationary phases (e.g., Newcrom R1)[4].
Mobile Phase Preparation: Prepare a gradient of Acetonitrile and Water. Mechanistic Choice: Use 0.1% Formic acid as the modifier instead of phosphoric acid. Phosphoric acid causes severe ion suppression and source fouling in MS detectors[4].
Chromatography: Flow rate of 1.0 mL/min using a sub-3 µm particle column for fast UPLC applications[4].
Detection: Operate in ESI+ mode, monitoring the
[M+H]+
transition (m/z 191.1
→
119.1). Apply the same SST and QC bracketing logic as Protocol A.
Part 3: Visualizing the Self-Validating Workflow
The following diagram maps the logical relationship between CRM selection, isotope dilution, and the self-validating analytical sequence.
Figure 1: Self-validating analytical workflow for 5-phenyl-5-methyl hexanone-3 quantification.
Conclusion
For the quantification of 5-phenyl-5-methyl hexanone-3, cutting corners on reference materials leads to compounding analytical errors. By anchoring your GC-MS or LC-MS workflows with ISO 17034 CRMs and employing stable isotope dilution, you transition your laboratory from merely estimating concentrations to generating defensible, self-validating analytical data.
References
3-Hexanone, 5-methyl-5-phenyl- | C13H18O | CID 78639 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Unambiguous Cross-Validation of NMR Assignments for Highly Substituted Aliphatic Ketones: A Comparison of CASE, DFT-GIAO, and Manual Workflows
The structural elucidation of highly substituted aliphatic ketones, such as 5-methyl-5-phenylhexan-3-one (often referred to in fragrance chemistry as pepper hexanone)[1], presents a distinct analytical challenge. Disting...
Author: BenchChem Technical Support Team. Date: April 2026
The structural elucidation of highly substituted aliphatic ketones, such as 5-methyl-5-phenylhexan-3-one (often referred to in fragrance chemistry as pepper hexanone)[1], presents a distinct analytical challenge. Distinguishing this target from its positional isomers—such as 4-methyl-4-phenylhexan-3-one or 2-methyl-2-phenylhexan-3-one—is notoriously difficult due to overlapping aliphatic signals and the presence of contiguous quaternary carbons.
To establish a self-validating ground truth and eliminate human confirmation bias, modern drug development and analytical laboratories employ a tri-modal cross-validation approach. This guide objectively compares the performance of traditional manual NMR analysis against advanced [2] and Quantum Mechanical (DFT-GIAO) prediction workflows.
The Contenders: Methodologies for Structural Elucidation
Manual Multiparametric Analysis (Mnova)
The traditional baseline relies on a human expert interpreting 1D and 2D NMR spectra using software like Mestrelab's Mnova.
The Causality of the Challenge: Because quaternary carbons (such as C5 in the target molecule) lack direct proton attachments, standard
1H−13C
HSQC experiments are blind to them. Researchers must rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge these "NMR silent" nodes. However, relying solely on manual interpretation is susceptible to confirmation bias, where a researcher might force ambiguous long-range correlations to fit a preconceived isomer.
CASE algorithms eliminate human bias by translating 1D and 2D NMR peak lists into a Molecular Connectivity Diagram (MCD).
The Causality of the Solution: By mathematically generating every possible structural isomer that satisfies the experimental 2D correlations, CASE provides an exhaustive structural proof. It proves not just that the data fits the 5-methyl isomer, but that no other isomer (e.g., the 4-methyl variant) can logically exist under those spectral constraints[3].
Quantum Mechanical Prediction (DFT-GIAO via Gaussian)
When CASE generates multiple viable isomers with highly similar connectivity, empirical database predictions may lack the resolution to distinguish them.
The Causality of the Validation: Density Functional Theory utilizing Gauge-Independent Atomic Orbitals (DFT-GIAO) serves as the ultimate orthogonal validator. By computing the magnetic shielding tensors directly from the optimized 3D electron density of each isomer candidate, DFT-GIAO accounts for subtle stereoelectronic and conformational effects that empirical rules miss. Comparing these quantum mechanical predictions against the experimental data using DP4+ statistical probability yields a self-validating assignment[4].
Performance Comparison
The following table summarizes the quantitative and qualitative performance of each methodology when tasked with differentiating 5-phenyl-5-methyl hexanone-3 isomers based on a standard 600 MHz NMR dataset.
Methodology / Software
Primary Mechanism
Isomer Differentiation Accuracy
Processing Time
Key Strengths
Limitations
Manual Analysis (Mnova)
Human interpretation of 1D/2D correlations
Moderate (Prone to human bias)
2–4 Hours
Intuitive, hands-on control of spectral data.
Struggles with contiguous quaternary centers; lacks statistical proof.
CASE (ACD/Structure Elucidator)
Automated MCD assembly & empirical ranking
High (Exhaustive generation)
< 5 Minutes
Eliminates bias; rapid screening of all mathematical possibilities.
Relies on the accuracy of underlying empirical databases.
DFT-GIAO (Gaussian 16)
Quantum mechanical tensor calculation
Very High (DP4+ > 99%)
12–48 Hours
Resolves subtle 3D/electronic effects; completely independent of databases.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute scientific integrity, the following step-by-step methodologies must be executed sequentially. This creates a closed-loop system where experimental data generates hypotheses (CASE) that are subsequently validated by first-principles physics (DFT).
Sample Preparation: Dissolve 15 mg of the synthesized isomer mixture in 600 µL of CDCl
3
(containing 0.03% v/v TMS as an internal reference).
Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for carbon detection.
Pulse Sequences: Acquire 1D
1H
, 1D
13C
, multiplicity-edited HSQC, and HMBC. Critical Step: Set the HMBC long-range coupling delay to 62.5 ms (optimized for 8 Hz
nJCH
couplings). This specific delay ensures robust detection across the quaternary C5 center, allowing the C3 carbonyl to correlate with the isolated H4 singlet.
Processing: Process the FIDs using Mnova. Apply zero-filling, phase correction, and baseline correction. Extract a consolidated peak list and multiplet report.
Phase 2: Automated CASE Generation (ACD/Labs)
Data Import: Import the Mnova peak lists and the molecular formula (C
13
H
18
O) into[3].
MCD Construction: Allow the software to automatically build the Molecular Connectivity Diagram. Define the C3 carbon as a strictly
sp2
hybridized ketone based on its characteristic chemical shift (~210 ppm).
Structure Generation: Execute the strict generation algorithm. The system will exhaustively build all positional isomers (5-methyl vs. 4-methyl vs. 2-methyl) that fit the HMBC constraints.
Empirical Ranking: Rank the generated candidates using the built-in neural network
13C
prediction engine to identify the top structural hypotheses.
Conformational Search: For the top three isomers generated by CASE, perform a conformational search using the MMFF94 force field to identify all low-energy conformers within a 3.0 kcal/mol window. Causality: This ensures the subsequent DFT calculations reflect the true solution-state Boltzmann ensemble rather than an artificial local minimum.
Geometry Optimization: Optimize the selected conformers at the B3LYP/6-31+G(d,p) level of theory.
Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/cc-pVDZ level[5].
Statistical Validation: Apply linear scaling to the calculated tensors to derive predicted chemical shifts. Calculate the DP4+ probability by comparing the predicted vs. experimental shifts[4]. The correct isomer (5-methyl-5-phenylhexan-3-one) will self-validate with a DP4+ probability > 99%.
Workflow Visualization
The following diagram illustrates the logical flow of data from physical acquisition through computational validation, ensuring a self-correcting assignment process.
Integrated workflow for NMR cross-validation using CASE and DFT-GIAO methodologies.
References
PubChem. "3-Hexanone, 5-methyl-5-phenyl- | C13H18O | CID 78639". National Institutes of Health. [Link]
Elyashberg, M., et al. "ACD/Structure Elucidator: 20 Years in the History of Development". National Institutes of Health (PMC).[Link]
Elyashberg, M., et al. "Advances and perspectives in computer-assisted structure elucidation: a review". Royal Society of Chemistry.[Link]
Xin, D., et al. "DFT-GIAO NMR Chemical Shift Prediction: Application to Augment Structure Elucidation". American Chemical Society. [Link]
Liu, Y., et al. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks". National Institutes of Health (PMC).[Link]